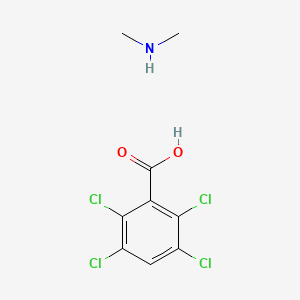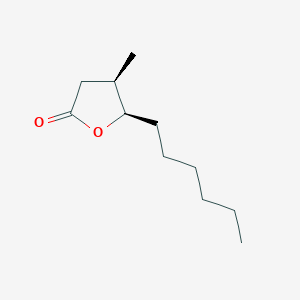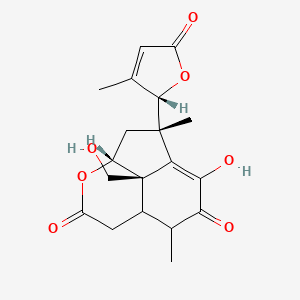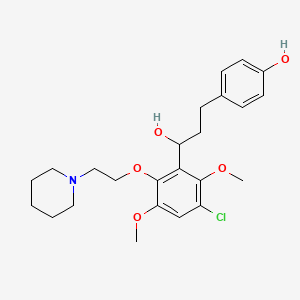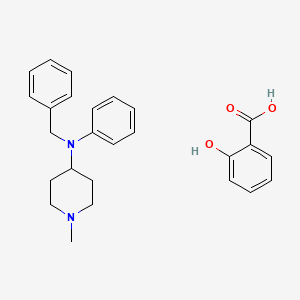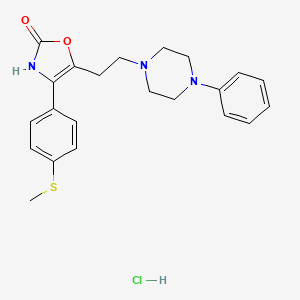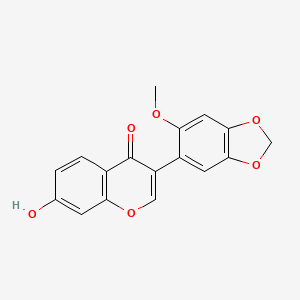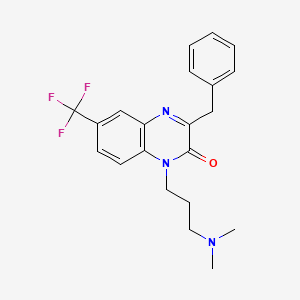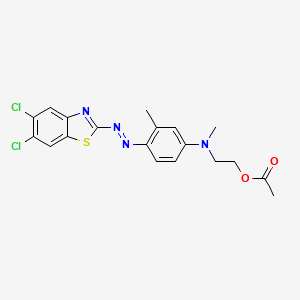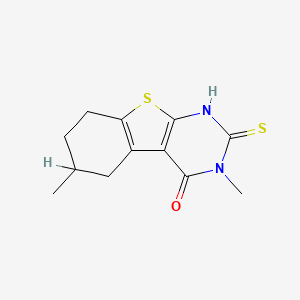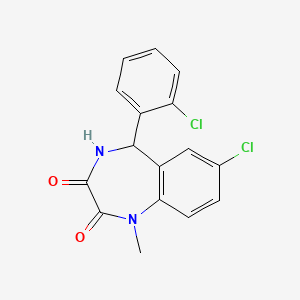
(-)-7,8-Dihydro-12-oxocalanolide B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-7,8-Dihydro-12-oxocalanolide B: is a naturally occurring compound that belongs to the class of lactones. It is derived from the plant species Calophyllum inophyllum, commonly known as the Alexandrian laurel. This compound has garnered significant interest due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-7,8-Dihydro-12-oxocalanolide B typically involves several steps, starting from simpler organic molecules. One common synthetic route includes the use of Diels-Alder reactions, followed by oxidation and lactonization steps. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in organic synthesis techniques and the availability of starting materials have made it possible to produce this compound on a larger scale for research purposes.
Chemical Reactions Analysis
Types of Reactions: (-)-7,8-Dihydro-12-oxocalanolide B undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the lactone ring to form different derivatives.
Substitution: This reaction can replace specific hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine) and organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Chemistry: In chemistry, (-)-7,8-Dihydro-12-oxocalanolide B is used as a model compound to study lactone chemistry and stereochemistry. Its unique structure makes it an interesting subject for synthetic organic chemists.
Biology: In biology, this compound has been studied for its potential antimicrobial and anticancer properties. Research has shown that it can inhibit the growth of certain bacterial strains and cancer cell lines.
Medicine: In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for creating specialized polymers and catalysts.
Mechanism of Action
The mechanism of action of (-)-7,8-Dihydro-12-oxocalanolide B involves its interaction with specific molecular targets in cells. It can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For example, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Calanolide A: Another lactone derived from Calophyllum inophyllum with similar biological activities.
Inophyllum B: A related compound with distinct structural features and biological properties.
Calanolide B: A stereoisomer of (-)-7,8-Dihydro-12-oxocalanolide B with different biological activities.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the lactone ring. These features contribute to its distinct biological activities and make it a valuable compound for research and development.
Properties
CAS No. |
4867-21-4 |
|---|---|
Molecular Formula |
C22H26O5 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(16S,17S)-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13)-tetraene-4,18-dione |
InChI |
InChI=1S/C22H26O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h10-12H,6-9H2,1-5H3/t11-,12-/m0/s1 |
InChI Key |
DOQZDHYXBAJGFY-RYUDHWBXSA-N |
Isomeric SMILES |
CCCC1=CC(=O)OC2=C1C3=C(CCC(O3)(C)C)C4=C2C(=O)[C@H]([C@@H](O4)C)C |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C3=C(CCC(O3)(C)C)C4=C2C(=O)C(C(O4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


